

# Structure-Activity Relationship (SAR) Studies of Tetrahydroindazole Analogs: A Comparative Technical Guide

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## Compound of Interest

**Compound Name:** 2-propyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

**Cat. No.:** B13157349

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## Executive Summary & Scaffold Overview

The 4,5,6,7-tetrahydroindazole (THI) scaffold represents a critical pharmacophore in modern drug discovery, distinct from its fully aromatic indazole counterpart by the saturation of the fused carbocyclic ring. This structural nuance imparts unique conformational flexibility and lipophilicity profiles (LogP), making THIs particularly effective in targeting G-Protein Coupled Receptors (GPCRs) and specific enzyme pockets where fully planar aromatic systems fail to achieve optimal induced fit.

**Core Pharmacophore:** The THI core consists of a pyrazole ring fused to a cyclohexane ring. SAR studies predominantly focus on three vectors of modification:

- **N1/N2-Position (Pyrazole Nitrogen):** Critical for solubility and target selectivity (e.g., CB1 vs. CB2).
- **C3-Position:** The primary vector for potency enhancement, often accommodating aryl or heteroaryl substituents.

- C4-C7 Positions (Cyclohexane Ring): Modulation of metabolic stability and steric fit; gem-dimethyl substitution here is common to block metabolic oxidation.

## Primary Therapeutic Targets & Mechanistic Insights[1]

### A. Cannabinoid Receptor 1 (CB1) Inverse Agonists

Application: Metabolic Syndrome & Obesity Treatment.[1][2] Mechanism: Unlike first-generation antagonists (e.g., Rimonabant) that penetrate the Blood-Brain Barrier (BBB) causing psychiatric side effects, THI analogs are engineered as peripherally restricted inverse agonists. They target CB1 receptors in adipose tissue and the liver to improve insulin sensitivity without CNS engagement.

- Key SAR Finding: Introducing polar moieties (e.g., carboxylates, sulfonamides) at the N1-position or extending the C3-substituent increases Polar Surface Area (PSA), preventing BBB traversal while maintaining nanomolar affinity for peripheral CB1 receptors.

### B. Nitric Oxide Synthase (NOS) Inhibitors

Application: Neuroprotection (Stroke, Parkinson's Disease) and Septic Shock. Mechanism: THIs, particularly 7-nitroindazole (7-NI), act as competitive inhibitors of the heme-containing active site of NOS.

- Selectivity Challenge: The goal is to inhibit neuronal NOS (nNOS) or inducible NOS (iNOS) while sparing endothelial NOS (eNOS) to avoid hypertension.
- Key SAR Finding: Substitution at the C7-position (e.g., 7-nitro, 7-cyano) is critical for nNOS selectivity. The 7-nitro group interacts with the heme periphery, altering the spin state of the heme iron and preventing oxygen binding.

### C. CDK2/Cyclin Inhibitors

Application: Cancer Therapy (Antiproliferative). Mechanism: THIs bind to the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2).

- Key SAR Finding: A C3-aminopyrazole moiety functions as a hinge-binder, mimicking the adenine ring of ATP. Hydrophobic bulk at the N1-position accesses the deeper hydrophobic

pocket, enhancing affinity.

## Comparative Performance Analysis

The following tables contrast THI analogs with standard clinical or experimental benchmarks.

### Table 1: CB1 Receptor Affinity & Selectivity (Peripheral Restriction)

Comparison of THI Analog (Compound 2p) vs. Rimonabant (Standard).

Compound	Scaffold	CB1 Ki (nM)	CB2 Ki (nM)	Brain/Plasma Ratio (Mouse)	CNS Side Effect Potential
Rimonabant	Diarylpyrazole	1.8	>1000	~1.5 (High CNS pen.)	High (Depression/Anxiety)
THI-2p	Tetrahydroindazole	2.1	>5000	< 0.05 (Low CNS pen.)	Low (Peripherally Restricted)
JD-5037	Peripheral Pyrazole	1.5	>1000	< 0.02	Low

Data Source: Synthesized from biological evaluation studies of peripherally selective CB1 inverse agonists.

### Table 2: NOS Isoform Selectivity (IC50 values in $\mu\text{M}$ )

Comparison of 7-Nitroindazole vs. Non-selective L-NAME.

Compound	nNOS (Neuronal)	eNOS (Endothelial)	iNOS (Inducible)	Selectivity (nNOS vs eNOS)
L-NAME	0.5	0.4	4.0	~1 (Non-selective)
7-Nitroindazole	0.7	>100	20	>140-fold
Indazole-7-CN	0.8	>100	25	>125-fold

Note: High nNOS/eNOS selectivity ratio is crucial for therapeutic safety.

## Detailed Experimental Protocol

### Protocol: Synthesis of 3-Aryl-4,5,6,7-Tetrahydroindazole via Cyclocondensation

Objective: Synthesis of a core THI scaffold suitable for further N1 or C3 diversification. This protocol utilizes a Knorr-type pyrazole synthesis adaptation.

Reagents:

- Cyclohexanone derivative (e.g., 2-benzoylcyclohexanone for C3-phenyl analog).
- Hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O).
- Ethanol (EtOH) or Acetic Acid (AcOH).
- Catalyst: p-Toluenesulfonic acid (pTSA) (optional for sterically hindered ketones).

Step-by-Step Methodology:

- Preparation: Dissolve 2-benzoylcyclohexanone (10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
- Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise to the stirring solution at room temperature. Caution: Exothermic reaction.

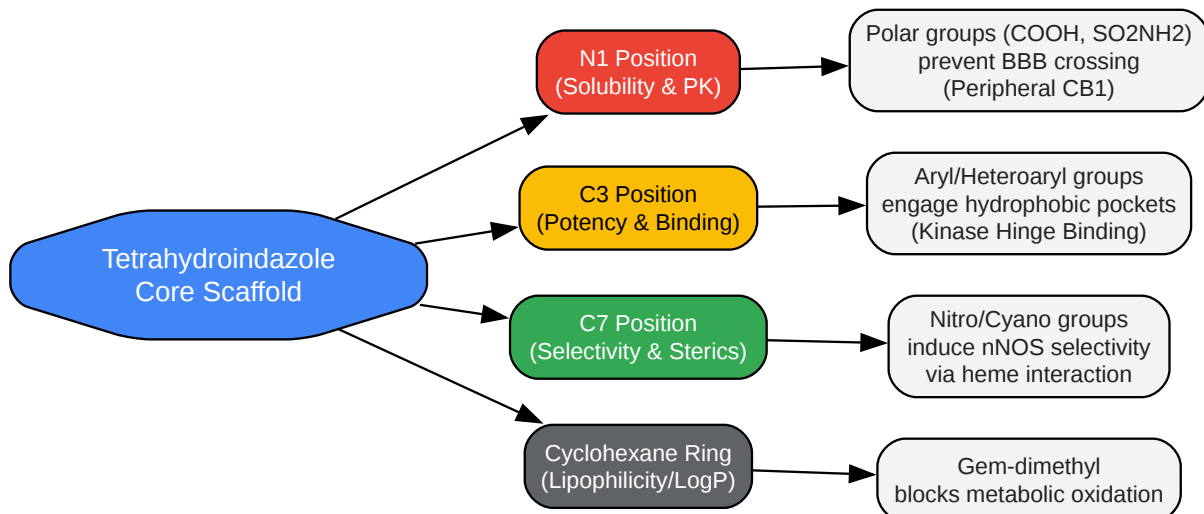
- Cyclization: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the ketone spot indicates completion.
- Work-up:
  - Cool the mixture to room temperature.
  - Evaporate the solvent under reduced pressure.
  - Pour the residue into ice-cold water (50 mL).
- Purification:
  - If a solid precipitates: Filter, wash with cold water, and recrystallize from ethanol/water.[3]
  - If oil forms: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
- Characterization: Confirm structure via <sup>1</sup>H-NMR (Look for disappearance of ketone α-protons and appearance of NH signal if N1 is unsubstituted).

Validation Check: A successful synthesis yields a melting point of ~140-142°C (for the 3-phenyl analog) and a distinct UV absorption  $\lambda_{\text{max}}$  around 250-260 nm.

## Mechanistic Visualizations

### Diagram 1: SAR Map of the Tetrahydroindazole Scaffold

This diagram illustrates the functional impact of modifications at key positions on the THI ring.

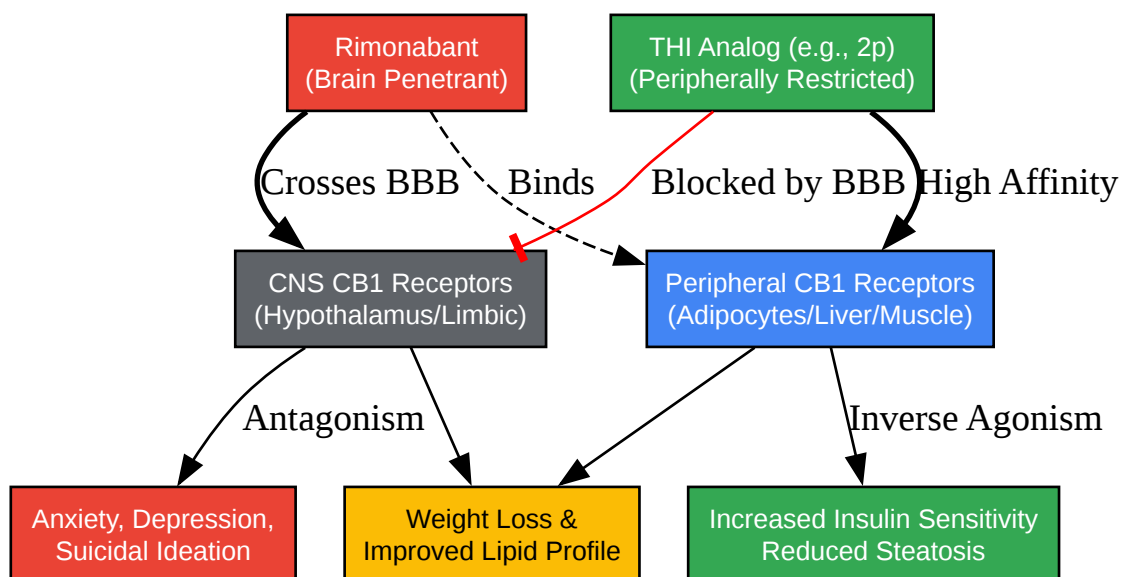


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Caption: Functional mapping of the tetrahydroindazole scaffold showing critical substitution vectors for optimizing pharmacokinetics (N1), potency (C3), and isoform selectivity (C7).

## Diagram 2: CB1 Receptor Inverse Agonist Pathway (Peripheral vs. Central)

This diagram contrasts the signaling outcomes of central (Rimonabant) vs. peripheral (THI analogs) CB1 blockade.



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Caption: Comparative signaling pathway illustrating how THI analogs avoid the psychiatric adverse events associated with first-generation CB1 antagonists by failing to cross the BBB.

## Expert Insights & Future Directions

While the historical focus on THIs has been on NOS inhibition and Cannabinoid modulation, recent data suggests a pivot toward multi-target oncology.

- **DHODH-p53 Axis:** Recent optimization studies indicate that certain tetrahydroindazoles are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).<sup>[4]</sup> Inhibition of DHODH depletes the pyrimidine pool, which triggers a stress response leading to the stabilization and activation of p53. This offers a mechanism to reactivate p53 in tumors without relying on direct MDM2 binding, providing a complementary strategy to Nutlins.
- **Stereochemistry Matters:** In CDK2 inhibition, the (R)-enantiomer of THI derivatives often shows superior binding affinity compared to the racemate or (S)-enantiomer, necessitating asymmetric synthesis or chiral separation in late-stage optimization.

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